molecular formula C11H9Cl2NO3S B2471266 4-(2,4-Dichloro-5-methoxyphenyl)thiomorpholine-3,5-dione CAS No. 339015-05-3

4-(2,4-Dichloro-5-methoxyphenyl)thiomorpholine-3,5-dione

Cat. No.: B2471266
CAS No.: 339015-05-3
M. Wt: 306.16
InChI Key: AATVELSJCRKWFC-UHFFFAOYSA-N
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Description

4-(2,4-Dichloro-5-methoxyphenyl)thiomorpholine-3,5-dione is a chemical compound known for its unique structure and properties. It features a thiomorpholine ring substituted with a dichloromethoxyphenyl group, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-5-methoxyphenyl)thiomorpholine-3,5-dione typically involves the reaction of 2,4-dichloro-5-methoxyphenyl isothiocyanate with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C to 25°C. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The purification process is also scaled up, often involving continuous chromatography systems to handle large volumes of product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-5-methoxyphenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

4-(2,4-Dichloro-5-methoxyphenyl)thiomorpholine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-5-methoxyphenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichloro-5-(prop-2-yn-1-yloxy)phenyl)thiomorpholine-3,5-dione: Similar structure but with a prop-2-yn-1-yloxy group instead of a methoxy group.

    2,4-Dichloro-5-methoxyphenyl methanesulfonate: Similar phenyl ring substitution but with a methanesulfonate group instead of a thiomorpholine-3,5-dione ring.

Uniqueness

4-(2,4-Dichloro-5-methoxyphenyl)thiomorpholine-3,5-dione is unique due to its specific substitution pattern and the presence of the thiomorpholine-3,5-dione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,4-dichloro-5-methoxyphenyl)thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3S/c1-17-9-3-8(6(12)2-7(9)13)14-10(15)4-18-5-11(14)16/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATVELSJCRKWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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